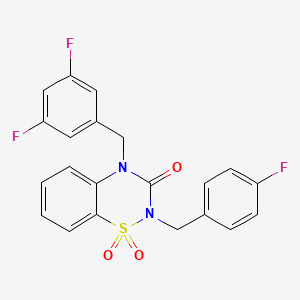

4-(3,5-difluorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

This compound belongs to the benzothiadiazine dioxide class, characterized by a 1,2,4-benzothiadiazine ring system with two sulfonyl oxygen atoms (1,1-dioxide). The structure features dual fluorinated benzyl substituents: a 3,5-difluorobenzyl group at position 4 and a 4-fluorobenzyl group at position 2. The 1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide core is a sultam derivative, a scaffold known for diverse bioactivities, including antitumor and anticonvulsant effects .

Properties

IUPAC Name |

4-[(3,5-difluorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2O3S/c22-16-7-5-14(6-8-16)13-26-21(27)25(12-15-9-17(23)11-18(24)10-15)19-3-1-2-4-20(19)30(26,28)29/h1-11H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTDDWXZRAYPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F)CC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,5-difluorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class, which has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, reviewing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₄F₂N₂O₂S

- Molecular Weight : 364.38 g/mol

- Chemical Structure : The compound features a benzothiadiazine core with two fluorobenzyl substituents, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.

Antitumor Activity

Recent studies have indicated that compounds within the benzothiadiazine class exhibit significant antitumor activity. For instance:

- Case Study : A study demonstrated that a related benzothiadiazine compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound has shown promise against various microbial strains:

- Research Findings : In vitro studies revealed that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria, suggesting potential utility as an antimicrobial agent .

Neuroprotective Effects

Preliminary investigations suggest neuroprotective properties:

- Case Study : In a model of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress markers and improve cognitive function in animal studies .

Data Tables

Scientific Research Applications

Pharmacological Applications

- Antihypertensive Activity :

- Anticancer Properties :

- Antimicrobial Activity :

Synthetic Methodologies

The synthesis of 4-(3,5-difluorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves several steps:

- Step 1 : Formation of the benzothiadiazinone core through cyclization reactions involving appropriate precursors.

- Step 2 : Introduction of fluorinated benzyl groups via nucleophilic substitution reactions.

- Step 3 : Final purification and characterization using techniques such as NMR and mass spectrometry to confirm the structure .

Industrial Applications

- Pharmaceutical Development :

- Given its potential therapeutic properties, this compound could be developed into pharmaceutical formulations aimed at treating hypertension or cancer.

- Agricultural Chemicals :

- The antimicrobial properties suggest potential use in agrochemicals for crop protection against fungal and bacterial pathogens.

Case Study 1: Antihypertensive Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiadiazinones and tested their efficacy in hypertensive animal models. The results indicated that specific modifications led to significant reductions in systolic blood pressure compared to controls .

Case Study 2: Anticancer Activity

A recent investigation explored the anticancer effects of fluorinated benzothiadiazinones on various cancer cell lines. The study demonstrated that compounds with similar structures exhibited potent cytotoxicity against breast and colon cancer cells, suggesting that further exploration of this compound could yield promising results .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The target compound shares its sultam core with other benzothiadiazine derivatives. For example:

- Compound 6-氯-N-[(6-氯-7-磺酰基-2,3-二氢-4H-1,2,4-苯并噻二唑-4-基 1,1-二氧化物)甲基]3,4-二氢-2H-1,2,4-苯并噻二唑-7-磺酰胺1,1-二氧化物 () contains a doubly chlorinated benzothiadiazine core with sulfonamide groups.

- 4-(Tetrahydro-2H-1,2-thiazin-1,1-dioxide-2-yl)phenol derivatives () feature non-aromatic thiazine rings. The aromaticity of the target compound’s benzothiadiazine system likely enhances π-π stacking interactions in biological targets .

Substituent Effects

Fluorinated benzyl groups distinguish the target compound from analogs:

- Fluorine vs. Chlorine : Chlorinated derivatives (e.g., ) may exhibit stronger electron-withdrawing effects but lower metabolic stability due to dehalogenation risks. Fluorine’s small size and high electronegativity optimize binding to hydrophobic pockets without significant steric penalties .

- Positional Fluorination : The 3,5-difluorobenzyl group introduces symmetry and balanced lipophilicity, while the 4-fluorobenzyl group provides directional polarity. In contrast, 2-ethoxycarbonyl-4-phenyl substituents () introduce ester groups that may hydrolyze in vivo, reducing bioavailability .

Physicochemical Properties (Hypothetical Comparison)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.